molecular formula C23H15N7O3 B2838650 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891115-06-3

3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2838650
CAS No.: 891115-06-3
M. Wt: 437.419
InChI Key: MLVWKCDXOZAHAX-UHFFFAOYSA-N
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Description

3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a nitrobenzamide moiety with a pyridazinyl-triazolopyridine system. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl-Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation.

    Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions.

    Amidation: The final step involves the coupling of the nitro-substituted intermediate with 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and continuous flow reactors to ensure high efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is increasingly common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Reduction: Amino derivatives.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, compounds containing the triazolopyridazine moiety have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the heterocyclic core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Nitrobenzamides: Compounds with a nitrobenzamide moiety are known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide lies in its combined structure, which allows for a broader range of biological activities and potential therapeutic applications compared to simpler analogs.

Properties

IUPAC Name

3-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O3/c31-23(16-5-2-8-19(13-16)30(32)33)25-18-7-1-4-15(12-18)20-9-10-21-26-27-22(29(21)28-20)17-6-3-11-24-14-17/h1-14H,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVWKCDXOZAHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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